1,3-Oxathiolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxathiolane-2,5-dione is an organosulfur compound with the molecular formula C3H2O3S. It is a five-membered heterocyclic compound containing both sulfur and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane-2,5-dione can be synthesized through various methods. One common approach involves the reaction of carbon disulfide (CS2) with epoxides in the presence of a base such as pyridine. For example, the reaction of carbon disulfide with 2-methyloxirane in nitromethane (MeNO2) at ambient conditions yields 5-methyl-1,3-oxathiolane-2-thione .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The choice of solvents and catalysts may vary to optimize yield and reduce costs. Common solvents include tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF) .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Oxathiolane-2,5-dione undergoes various chemical reactions, including:
Nucleophilic Ring Opening (NRO): This reaction involves the nucleophilic attack on the carbon atoms of the oxathiolane ring, leading to the formation of different heterocyclic compounds.
Cyclization Reactions: The compound can participate in cyclization reactions with heterocumulenes to form functionalized heterocycles.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving this compound include various functionalized heterocycles, such as 5-methyl-1,3-oxathiolane-2-thione .
Wissenschaftliche Forschungsanwendungen
1,3-Oxathiolane-2,5-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-oxathiolane-2,5-dione involves its ability to undergo nucleophilic ring-opening reactions. This property allows it to act as a versatile intermediate in the synthesis of various heterocyclic compounds. The molecular targets and pathways involved depend on the specific derivatives and their applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Thiazolidine: Similar to 1,3-oxathiolane-2,5-dione but contains a nitrogen atom instead of an oxygen atom.
1,3-Dioxolane: Contains two oxygen atoms in the ring instead of one sulfur and one oxygen atom.
Uniqueness
This compound is unique due to its combination of sulfur and oxygen atoms in a five-membered ring, which imparts distinct chemical properties and reactivity compared to other heterocycles .
Eigenschaften
CAS-Nummer |
15076-85-4 |
---|---|
Molekularformel |
C3H2O3S |
Molekulargewicht |
118.11 g/mol |
IUPAC-Name |
1,3-oxathiolane-2,5-dione |
InChI |
InChI=1S/C3H2O3S/c4-2-1-7-3(5)6-2/h1H2 |
InChI-Schlüssel |
GGOJXJSBRRDSHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)OC(=O)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.